

Application Notes and Protocols: I-CBP112 Hydrochloride Treatment of Leukemia Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *I-CBP112 hydrochloride*

Cat. No.: *B2515675*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and utility of **I-CBP112 hydrochloride**, a selective inhibitor of the CBP/p300 bromodomains, in the context of leukemia cell line research. Detailed protocols for key experimental assays are included to facilitate the investigation of I-CBP112's anti-leukemic properties.

Introduction

I-CBP112 hydrochloride is a potent and specific small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein) and p300.^[1] These proteins are crucial transcriptional co-activators involved in cell growth, proliferation, and differentiation.^{[1][2]} Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, including leukemia.^[1] I-CBP112 competitively binds to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins, leading to the modulation of gene expression.^{[1][3]} In leukemia, this inhibition has been shown to impair the self-renewal of leukemic cells and induce differentiation.^[1]

Data Presentation

I-CBP112 Hydrochloride Properties

Property	Value	Reference
Target	CBP/p300 bromodomains	[1] [3]
Binding Affinity (Kd)	CBP: 142 nM, p300: 625 nM	[3]
Mechanism of Action	Acetyl-lysine competitive inhibitor	[1] [3]

Effects of I-CBP112 on Leukemia Cell Lines

The following table summarizes the observed effects of I-CBP112 treatment on various leukemia cell lines based on published data.

Cell Line	Leukemia Type	Key Effects	Quantitative Data Highlights
KASUMI-1	Acute Myeloid Leukemia (AML)	Impaired clonogenic growth, signs of apoptosis at later time points, G1 cell cycle arrest.[4]	Significant reduction in colony formation at concentrations >1μM. [5]
MOLM13	Acute Myeloid Leukemia (AML)	Impaired clonogenic growth, less sensitive to apoptosis induction compared to KASUMI-1.[4]	Dose-dependent decrease in colony formation.[5]
SEM	B-cell Acute Lymphoblastic Leukemia (ALL)	Impaired clonogenic growth, less sensitive to apoptosis induction compared to KASUMI-1.[4]	Dose-dependent decrease in colony formation.[5]
MLL-AF9+ murine AML cells	Acute Myeloid Leukemia (AML)	Reduced leukemia-initiating potential in vitro and in vivo, impaired self-renewal, induced cellular differentiation.[1][4]	Dose-dependent reduction in colony formation and induction of differentiation.[6]

Synergistic Effects with Other Anti-cancer Agents

I-CBP112 has demonstrated synergistic or additive effects when used in combination with other anti-cancer agents, suggesting potential for combination therapies.

Combination Agent	Leukemia Cell Lines	Observed Effect	Reference
JQ1 (BET bromodomain inhibitor)	KASUMI-1, SEM, MOLM13	Increased cytotoxic activity, synergistic induction of apoptosis. [1][4][7]	[1][4]
Doxorubicin	KASUMI-1, SEM, MOLM13	Increased cytotoxic activity.[1][4]	[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **I-CBP112 hydrochloride** on leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., KASUMI-1, MOLM13)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- I-CBP112 hydrochloride** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Prepare serial dilutions of **I-CBP112 hydrochloride** in complete medium.
- Add 100 μ L of the diluted I-CBP112 solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate, carefully remove the supernatant, and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells following treatment with **I-CBP112 hydrochloride** using flow cytometry.

Materials:

- Leukemia cell lines
- **I-CBP112 hydrochloride**
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed leukemia cells in 6-well plates and treat with the desired concentrations of **I-CBP112 hydrochloride** for the indicated time. Include a vehicle control.
- Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemia cells after **I-CBP112 hydrochloride** treatment.

Materials:

- Leukemia cell lines
- **I-CBP112 hydrochloride**
- Cold 70% ethanol
- PBS
- RNase A

- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed leukemia cells and treat with **I-CBP112 hydrochloride** as described for the apoptosis assay.
- Harvest the cells and wash once with cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Colony Formation Assay (Methylcellulose-based)

This protocol assesses the effect of **I-CBP112 hydrochloride** on the self-renewal capacity of leukemia cells.

Materials:

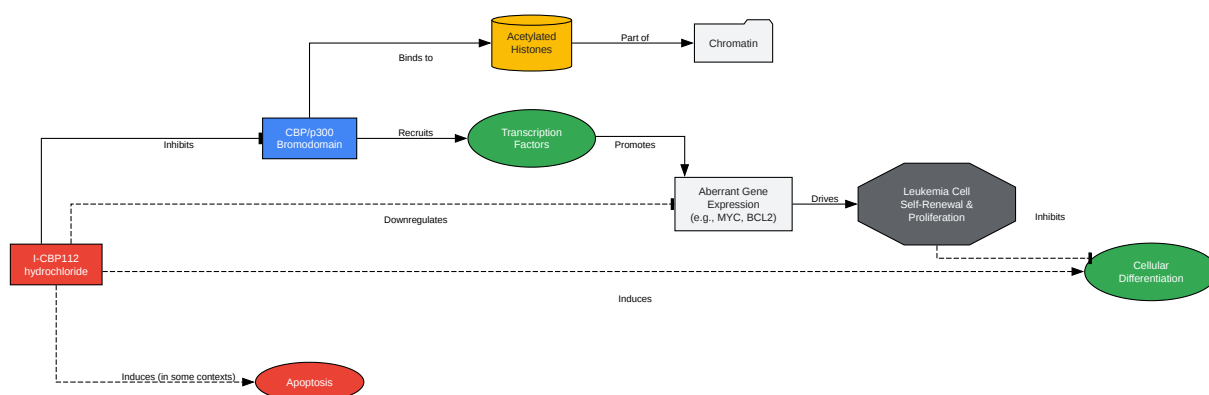
- Leukemia cell lines
- **I-CBP112 hydrochloride**
- Methylcellulose-based medium (e.g., MethoCult™)
- IMDM
- 35 mm culture dishes

- Humidified incubator (37°C, 5% CO₂)

Procedure:

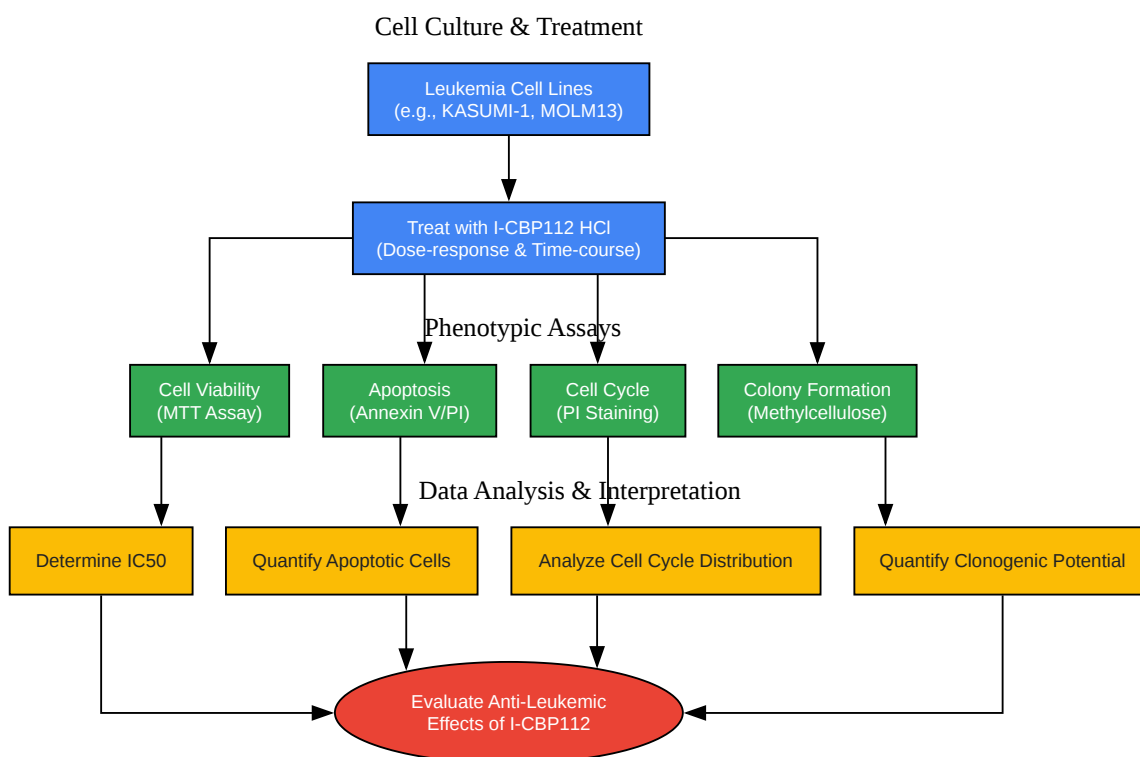
- Treat leukemia cells with various concentrations of **I-CBP112 hydrochloride** for a specified period (e.g., 24 hours).
- Harvest the cells and perform a viable cell count.
- Resuspend the cells in IMDM.
- Prepare the final cell suspension in the methylcellulose medium at a density of 500-1000 cells per 35 mm dish.
- Dispense 1.1 mL of the cell-methylcellulose mixture into each dish.
- Place the dishes in a larger petri dish with a small amount of sterile water to maintain humidity.
- Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.
- Count the number of colonies (defined as a cluster of >50 cells) in each dish.
- Calculate the plating efficiency and the surviving fraction relative to the vehicle control.[\[4\]](#)

Mandatory Visualizations



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Caption: Mechanism of action of I-CBP112 in leukemia cells.



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Caption: Experimental workflow for evaluating I-CBP112 effects.

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